Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate
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Overview
Description
Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an acetyloxy group, a bromo substituent, and a methyl group on a pentanoate backbone, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate typically involves the esterification of 3-hydroxy-2-bromo-4-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The acetyloxy group can be introduced by reacting the ester with acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-hydroxy-2-bromo-4-methylpentanoic acid and ethanol.
Reduction: 3-(acetyloxy)-2-bromo-4-methylpentanol.
Scientific Research Applications
Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality
Mechanism of Action
The mechanism of action of ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate involves its interaction with various molecular targets. The acetyloxy group can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(acetyloxy)-2-chloro-4-methylpentanoate: Similar structure but with a chloro substituent instead of bromo.
Ethyl 3-(acetyloxy)-2-iodo-4-methylpentanoate: Similar structure but with an iodo substituent instead of bromo.
Ethyl 3-(acetyloxy)-2-fluoro-4-methylpentanoate: Similar structure but with a fluoro substituent instead of bromo.
Uniqueness
Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate is unique due to the presence of the bromo substituent, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This reactivity can be advantageous in synthetic applications where selective substitution is desired .
Properties
CAS No. |
62317-41-3 |
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Molecular Formula |
C10H17BrO4 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-2-bromo-4-methylpentanoate |
InChI |
InChI=1S/C10H17BrO4/c1-5-14-10(13)8(11)9(6(2)3)15-7(4)12/h6,8-9H,5H2,1-4H3 |
InChI Key |
HMLWBFKKEKIEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(C)C)OC(=O)C)Br |
Origin of Product |
United States |
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